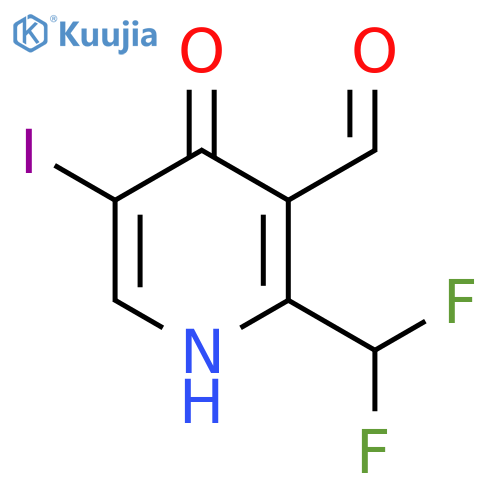Cas no 1805540-81-1 (2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde)

1805540-81-1 structure
商品名:2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde
CAS番号:1805540-81-1
MF:C7H4F2INO2
メガワット:299.013441085815
CID:4805441
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde
-
- インチ: 1S/C7H4F2INO2/c8-7(9)5-3(2-12)6(13)4(10)1-11-5/h1-2,7H,(H,11,13)
- InChIKey: AEYXPOZZWQKVBL-UHFFFAOYSA-N
- ほほえんだ: IC1=CNC(C(F)F)=C(C=O)C1=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 323
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029977-1g |
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde |
1805540-81-1 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
| Alichem | A029029977-500mg |
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde |
1805540-81-1 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
| Alichem | A029029977-250mg |
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde |
1805540-81-1 | 95% | 250mg |
$980.00 | 2022-04-01 |
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
1805540-81-1 (2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde) 関連製品
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
